molecular formula C7H15BrZn B12097520 Heptylzinc bromide 0.5M solution IN

Heptylzinc bromide 0.5M solution IN

Cat. No.: B12097520
M. Wt: 244.5 g/mol
InChI Key: SBACIVWUWRSWLN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptylzinc bromide 0.5M solution in tetrahydrofuran is an organozinc reagent with the chemical formula CH₃(CH₂)₆ZnBr. It is commonly used in organic synthesis and catalysis processes due to its ability to facilitate the preparation of diverse organic compounds and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptylzinc bromide is typically prepared by reacting zinc hydride with the corresponding alkyl bromide in an ethanol solution. The preparation process requires careful handling to prevent contact with moisture and air .

Industrial Production Methods

Industrial production of heptylzinc bromide involves similar synthetic routes but on a larger scale. The compound is often packaged under argon in resealable ChemSeal bottles to maintain its stability and prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Heptylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with heptylzinc bromide include halides, alkyl halides, and other organometallic compounds. Typical reaction conditions involve the use of inert atmospheres and anhydrous solvents to prevent decomposition .

Major Products Formed

The major products formed from reactions involving heptylzinc bromide are often complex organic molecules and intermediates used in pharmaceutical synthesis .

Scientific Research Applications

Heptylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of heptylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds and other transformations.

Comparison with Similar Compounds

Similar Compounds

  • Hexylzinc bromide
  • Butylzinc bromide
  • Phenylzinc bromide
  • Cyclohexylzinc bromide

Uniqueness

Heptylzinc bromide is unique due to its specific alkyl chain length, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile reagent in various chemical processes .

Properties

Molecular Formula

C7H15BrZn

Molecular Weight

244.5 g/mol

IUPAC Name

zinc;heptane;bromide

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1

InChI Key

SBACIVWUWRSWLN-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[CH2-].[Zn+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.